(2E)-1-(7-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-3-phenylprop-2-en-1-one
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Overview
Description
(E)-1-(7-ETHOXY-4,4-DIMETHYL-1-THIOXO-1,4-DIHYDRO-5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL)-3-PHENYL-2-PROPEN-1-ONE is a complex organic compound characterized by its unique structure, which includes a quinoline core, a dithiol ring, and a propenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(7-ETHOXY-4,4-DIMETHYL-1-THIOXO-1,4-DIHYDRO-5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL)-3-PHENYL-2-PROPEN-1-ONE typically involves multiple steps. One common approach starts with the preparation of the quinoline core, followed by the introduction of the dithiol ring and the propenone moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(7-ETHOXY-4,4-DIMETHYL-1-THIOXO-1,4-DIHYDRO-5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL)-3-PHENYL-2-PROPEN-1-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the propenone moiety to a corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohol derivatives.
Scientific Research Applications
(E)-1-(7-ETHOXY-4,4-DIMETHYL-1-THIOXO-1,4-DIHYDRO-5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL)-3-PHENYL-2-PROPEN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, given its structural similarity to known bioactive compounds.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (E)-1-(7-ETHOXY-4,4-DIMETHYL-1-THIOXO-1,4-DIHYDRO-5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL)-3-PHENYL-2-PROPEN-1-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds with a quinoline core, such as chloroquine and quinine, are known for their medicinal properties.
Dithiol Compounds:
Propenone Derivatives: Compounds with propenone moieties are explored for their reactivity and use in organic synthesis.
Uniqueness
(E)-1-(7-ETHOXY-4,4-DIMETHYL-1-THIOXO-1,4-DIHYDRO-5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL)-3-PHENYL-2-PROPEN-1-ONE is unique due to its combination of structural features, which confer specific chemical and biological properties not found in other compounds
Properties
Molecular Formula |
C23H21NO2S3 |
---|---|
Molecular Weight |
439.6 g/mol |
IUPAC Name |
(E)-1-(7-ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C23H21NO2S3/c1-4-26-16-11-12-17-18(14-16)24(19(25)13-10-15-8-6-5-7-9-15)23(2,3)21-20(17)22(27)29-28-21/h5-14H,4H2,1-3H3/b13-10+ |
InChI Key |
NLEYUWXHARLYTM-JLHYYAGUSA-N |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)C3=C(C(N2C(=O)/C=C/C4=CC=CC=C4)(C)C)SSC3=S |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C3=C(C(N2C(=O)C=CC4=CC=CC=C4)(C)C)SSC3=S |
Origin of Product |
United States |
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